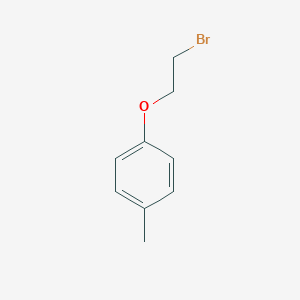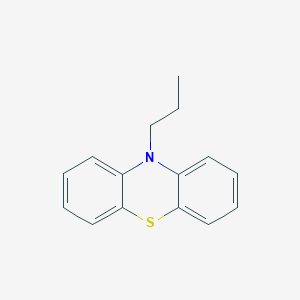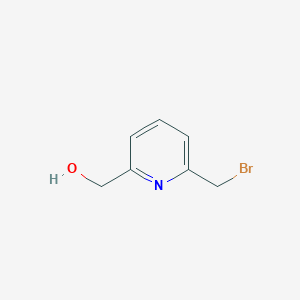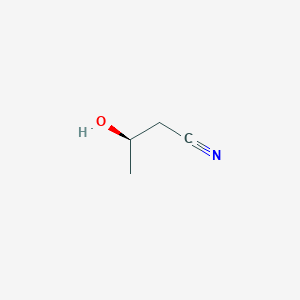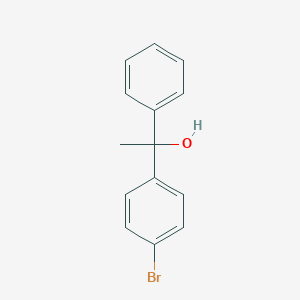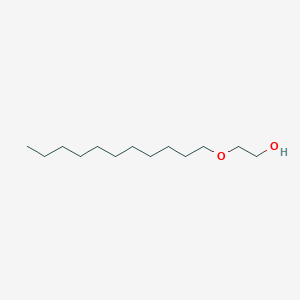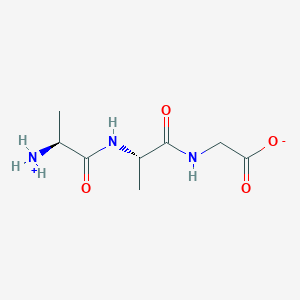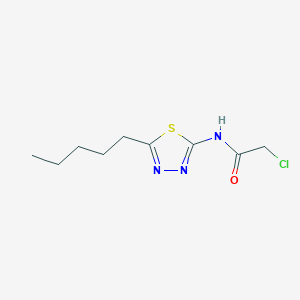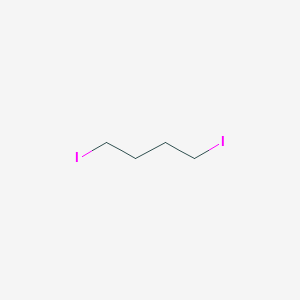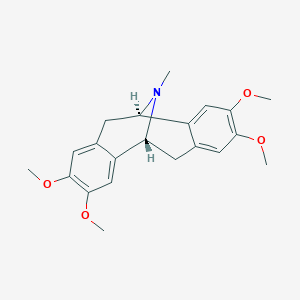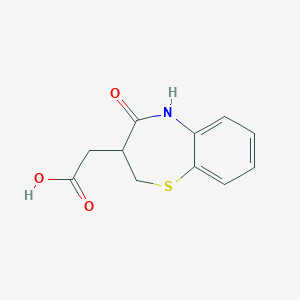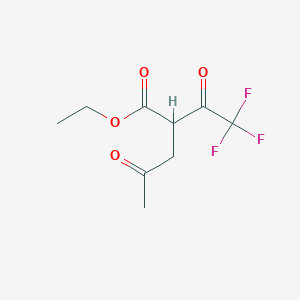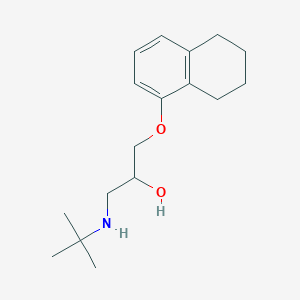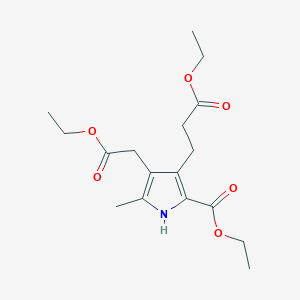
Ethyl 4-(2-ethoxy-2-oxoethyl)-3-(3-ethoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2-carboxylate
カタログ番号 B107989
CAS番号:
17266-35-2
分子量: 339.4 g/mol
InChIキー: ZKEWMIDIFRFCSF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- Ethyl 4-(2-ethoxy-2-oxoethyl)-3-(3-ethoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2-carboxylate is a complex organic compound with the following structural formula: !Molecular Structure.
- It contains a pyrrole ring, ester groups, and ethoxy moieties. The compound exhibits interesting chemical properties due to its functional groups.
Synthesis Analysis
- The synthesis of this compound involves the reaction of appropriate starting materials, such as ethyl propanoate derivatives and zinc reagents.
- One method involves the use of 3-ethoxy-3-oxopropylzinc bromide as a reagent to insert the ethyl propanoate group into the substrate.
- The reaction can be carried out under specific conditions, such as Negishi cross-couplings or other suitable protocols.
Molecular Structure Analysis
- The molecular structure consists of a pyrrole ring fused with an ester group and ethoxy substituents.
- The zinc atom is coordinated to the ethoxy and carbonyl groups, providing reactivity.
Chemical Reactions Analysis
- Ethyl 4-(2-ethoxy-2-oxoethyl)-3-(3-ethoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2-carboxylate can participate in various reactions:
- Formation of γ-keto esters from aryl chlorides.
- Synthesis of sulfones using 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) and alkyl halides.
- Negishi cross-couplings with aryl vinyl phosphates to synthesize 1,1-disubstituted alkenes.
Physical And Chemical Properties Analysis
- Unfortunately, specific physical properties (such as melting point, boiling point, and solubility) are not readily available for this compound.
- Further experimental characterization would be necessary.
Safety And Hazards
- Handle with care due to its reactivity.
- Hazard statements include flammability, skin corrosion, and acute oral toxicity.
- Follow safety precautions when working with organometallic compounds.
将来の方向性
- Investigate its potential applications in organic synthesis, drug discovery, or material science.
- Explore modifications to enhance its reactivity or stability.
特性
IUPAC Name |
ethyl 4-(2-ethoxy-2-oxoethyl)-3-(3-ethoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO6/c1-5-22-14(19)9-8-12-13(10-15(20)23-6-2)11(4)18-16(12)17(21)24-7-3/h18H,5-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEWMIDIFRFCSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(NC(=C1CC(=O)OCC)C)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-ethoxy-2-oxoethyl)-3-(3-ethoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
1-(2-Bromoethoxy)-4-methylbenzene
18800-34-5
N-(n-Propyl)-phenothiazine
15375-48-1
(6-(Bromomethyl)pyridin-2-yl)methanol
40054-01-1

![[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea](/img/structure/B107906.png)
